4-(Chloromethyl)-2-methylbenzonitrile is an organic compound characterized by the presence of a chloromethyl group and a nitrile functional group attached to a methyl-substituted benzene ring. Its molecular formula is . The compound crystallizes in an orthorhombic space group, indicating a well-defined molecular structure that contributes to its chemical properties and reactivity .
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
Synthesis of 4-(Chloromethyl)-2-methylbenzonitrile typically involves:
4-(Chloromethyl)-2-methylbenzonitrile is utilized in various fields:
Studies on interaction mechanisms involving 4-(Chloromethyl)-2-methylbenzonitrile focus on its reactivity with biological targets. Its ability to form covalent bonds through its electrophilic chloromethyl group positions it as an interesting candidate for further investigation into its interactions with biomolecules, potentially leading to novel therapeutic agents.
Several compounds share structural similarities with 4-(Chloromethyl)-2-methylbenzonitrile. Here are some notable examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Methylbenzonitrile | Contains a methyl group on the benzene ring | Lacks chloromethyl functionality |
| 4-Chlorobenzonitrile | Chlorine atom at para position | No methyl substitution |
| 4-(Bromomethyl)-2-methylbenzonitrile | Bromine instead of chlorine | Increased reactivity due to bromine |
| 4-(Fluoromethyl)-2-methylbenzonitrile | Fluorine atom introduces different electronic properties | Potentially different biological activity |
These compounds exhibit variations in reactivity and biological activity due to differences in their functional groups and substitution patterns, highlighting the unique role of the chloromethyl group in 4-(Chloromethyl)-2-methylbenzonitrile .
The synthesis of 4-(Chloromethyl)-2-methylbenzonitrile has evolved significantly over the past century, with early methodologies establishing foundational approaches that continue to influence modern synthetic strategies [2]. Historical synthesis routes have primarily focused on two main pathways: halobenzaldehyde-based transformations and hydroxylamine-mediated oxime formation reactions [3] [4].
Halobenzaldehyde-based synthesis represents one of the earliest documented approaches for preparing substituted benzonitriles, including 4-(Chloromethyl)-2-methylbenzonitrile [4] [5]. This methodology typically employs 4-chloromethyl-2-methylbenzaldehyde as the primary starting material, which undergoes direct conversion to the corresponding nitrile through nucleophilic addition-elimination mechanisms .
The fundamental reaction pathway involves the treatment of 4-chloromethyl-2-methylbenzaldehyde with ammonium acetate in the presence of acetic acid as both solvent and catalyst [4] [7]. The reaction proceeds through an intermediate imine formation, followed by dehydration to yield the desired nitrile product [8]. Optimal reaction conditions typically require temperatures ranging from 100 to 120 degrees Celsius with reaction times extending from 2 to 4 hours [4].
Research findings indicate that this approach achieves yields ranging from 65 to 78 percent under standard conditions [9]. The reaction demonstrates good tolerance for the chloromethyl substituent, with minimal side reactions affecting the halogen functionality [4] [10]. However, the method suffers from the requirement of pre-synthesized aldehyde starting materials, which can limit its practical application in large-scale synthesis [11].
Alternative variations of this route have employed different nitrogen sources, including formamide and primary amines, though these modifications generally result in lower yields and increased reaction complexity [7] [12]. The mechanism involves initial nucleophilic attack by the nitrogen nucleophile on the carbonyl carbon, followed by elimination of water to form the nitrile functionality [8] [13].
Hydroxylamine-mediated oxime formation represents a more refined historical approach that has demonstrated superior yields and reaction selectivity compared to direct aldehyde conversion methods [8] [14]. This methodology utilizes 4-chloromethyl-2-methylbenzaldehyde as the starting material but employs hydroxylamine hydrochloride as the key reagent for oxime intermediate formation [4] [15].
The reaction mechanism proceeds through a two-step process: initial oxime formation followed by dehydration to generate the nitrile product [8] [16]. The first step involves condensation of the aldehyde with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate or pyridine, to form the corresponding benzaldoxime [14] [17]. The intermediate oxime then undergoes dehydration using reagents such as phosphorous pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate [4] [18].
Optimal reaction conditions for oxime formation typically require temperatures between 80 and 120 degrees Celsius with reaction times ranging from 1 to 3 hours [14]. The dehydration step is generally performed at elevated temperatures of 110 to 115 degrees Celsius [4] [19]. This methodology consistently achieves yields ranging from 75 to 92 percent, representing a significant improvement over direct conversion approaches [8].
The hydroxylamine-mediated approach offers several advantages, including mild reaction conditions for the initial condensation step and high tolerance for various substituents on the aromatic ring [14] [20]. Research has demonstrated that the chloromethyl group remains intact throughout the reaction sequence, with no observed halogen exchange or elimination reactions [4] [21]. However, the method requires careful control of reaction conditions during the dehydration step to minimize formation of amide byproducts [8] [22].
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Halobenzaldehyde-Based Route | 4-Chloromethyl-2-methylbenzaldehyde | Ammonium acetate, Acetic acid | 100-120°C, 2-4 hours | 65-78 | Direct conversion, Simple procedure | Requires aldehyde starting material |
| Hydroxylamine-Mediated Oxime Formation | 4-Chloromethyl-2-methylbenzaldehyde + Hydroxylamine | Hydroxylamine hydrochloride, Base | 80-120°C, 1-3 hours | 75-92 | High yield, Mild conditions | Formation of byproducts |
| Sandmeyer Reaction | Aryldiazonium salt | Cuprous cyanide | 0-25°C, 1-2 hours | 60-75 | Reliable method, Good selectivity | Requires diazonium salt preparation |
| Dehydration of Amides | 4-Chloromethyl-2-methylbenzamide | Phosphorous pentoxide, Thionyl chloride | 150-200°C, 3-6 hours | 70-85 | Well-established, Scalable | Harsh dehydration conditions |
Contemporary synthetic approaches for 4-(Chloromethyl)-2-methylbenzonitrile have increasingly focused on catalytic methodologies that offer improved efficiency, selectivity, and environmental compatibility [9] [23]. Modern catalytic strategies encompass a diverse range of approaches, including transition metal catalysis, organocatalysis, and innovative catalyst systems that enable unprecedented control over reaction outcomes [10] [24].
Cyanuric chloride has emerged as a highly effective catalyst for the synthesis of benzonitrile derivatives, offering exceptional efficiency and environmental benefits [9] [25]. This catalytic system operates through a unique mechanism involving in situ generation of hydrogen chloride, which serves as the active catalytic species for promoting various organic transformations [9] [26].
The cyanuric chloride-catalyzed synthesis of 4-(Chloromethyl)-2-methylbenzonitrile typically employs 2,4,6-trichloro-1,3,5-triazine at catalyst loadings of 5 to 10 mole percent [9] [11]. The reaction can be conducted under solvent-free conditions or in toluene as a green solvent alternative [9] [15]. Optimal reaction temperatures range from 110 to 115 degrees Celsius, with remarkably short reaction times of 8 to 20 minutes [9] [25].
The mechanism involves initial reaction of cyanuric chloride with incipient moisture to generate three equivalents of hydrogen chloride and cyanuric acid as a readily removable byproduct [15] [26]. The in situ generated hydrogen chloride acts as a protic acid catalyst, activating carbonyl groups and facilitating nucleophilic addition reactions [9] [27]. This approach demonstrates exceptional yields ranging from 85 to 95 percent with high regioselectivity for the desired nitrile product [9] [11].
Research findings indicate that the cyanuric chloride catalytic system exhibits broad substrate tolerance, accommodating various functional groups including halogens, alkyl substituents, and electron-withdrawing groups [9] [25]. The catalyst system demonstrates particular effectiveness in promoting rapid cyclization reactions, with complete conversion typically achieved within 20 minutes under optimized conditions [11] [28]. The environmental advantages of this methodology include minimal waste generation, easy product isolation, and the ability to conduct reactions under solvent-free conditions [9] [15].
Mechanistic studies have revealed that the reaction proceeds through initial activation of the carbonyl substrate by the in situ generated hydrogen chloride, followed by nucleophilic attack and subsequent cyclization or rearrangement processes [9] [26]. The cyanuric acid byproduct can be easily removed by aqueous washing, leaving the pure nitrile product with minimal purification requirements [15] [27].
Solvent optimization represents a critical aspect of modern industrial synthesis, with significant implications for process economics, environmental impact, and product quality [17] [20]. Industrial processes for 4-(Chloromethyl)-2-methylbenzonitrile synthesis have undergone extensive optimization to identify optimal solvent systems that maximize yield, minimize waste, and enable efficient product recovery [18] [21].
Comprehensive solvent screening studies have identified toluene as the optimal solvent for cyanuric chloride-catalyzed processes, providing an ideal balance of reactivity, selectivity, and environmental compatibility [9] [17]. The optimal solvent-to-catalyst volume ratio has been established at 2:1, which provides sufficient solvation while maintaining high catalyst concentration for efficient turnover [17] [29].
For hydroxylamine-mediated condensation reactions, paraxylene-water biphasic systems have demonstrated superior performance compared to traditional monophasic solvents [30] [20]. The optimal organic-to-aqueous phase ratio of 2:1 enables effective substrate dissolution while facilitating efficient product extraction and catalyst recovery [20] [31]. Temperature optimization studies indicate that reaction temperatures between 100 and 140 degrees Celsius provide optimal reaction rates while minimizing solvent loss through evaporation [17] [21].
Industrial process development has focused extensively on solvent recyclability and energy efficiency considerations [18] [25]. Toluene-based systems demonstrate limited recyclability due to product contamination, while ionic liquid systems exhibit excellent recyclability with minimal performance degradation over multiple cycles [25] [32]. Energy efficiency analyses indicate that high-boiling solvents such as dimethylformamide require substantial energy input for product isolation, making them less suitable for large-scale applications [18] [33].
Phase separation methods have been optimized to enable rapid and efficient product isolation [20] [24]. Distillation-based separation is most effective for toluene systems, providing high-purity products with recoveries exceeding 95 percent [17] [34]. Phase separation techniques are particularly effective for biphasic systems, enabling rapid product isolation without extensive heating requirements [20] [30].
| Process Type | Optimal Solvent | Solvent Volume Ratio | Temperature Range (°C) | Separation Method | Recyclability | Energy Efficiency |
|---|---|---|---|---|---|---|
| Cyanuric Chloride Catalysis | Toluene | 2:1 (organic:catalyst) | 110-120 | Distillation | Limited | High |
| Hydroxylamine Condensation | Paraxylene/Water | 2:1 (organic:aqueous) | 100-140 | Phase separation | Good | Moderate |
| Palladium Cross-Coupling | Dimethylformamide | Single phase | 80-120 | Extraction | Moderate | Moderate |
| Ionic Liquid Process | Ionic Liquid Medium | 1:1 (substrate:IL) | 120-140 | Phase separation | Excellent | High |
One-pot synthesis methodologies represent a paradigm shift in organic chemistry, enabling the construction of complex molecules through sequential reactions performed in a single reaction vessel [13] [35]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [13] [36].
The development of one-pot protocols for 4-(Chloromethyl)-2-methylbenzonitrile synthesis has focused on combining multiple bond-forming reactions into efficient cascade sequences [12] [37]. Amino-catalyzed benzannulation represents a particularly elegant approach, utilizing pyrrolidine as an organocatalyst to promote [3+3] benzannulation reactions between α,β-unsaturated aldehydes and arylsulfonyl butenenitriles [12] [38].
The optimized one-pot protocol employs 20 to 30 mole percent pyrrolidine catalyst in chloroform at room temperature, achieving complete regioselectivity for the desired benzonitrile product [12] [39]. The reaction mechanism involves initial iminium activation of the aldehyde substrate, followed by Michael addition, intramolecular cyclization, and final oxidative aromatization to yield the substituted benzonitrile [12] [40]. This methodology demonstrates yields ranging from 70 to 86 percent with reaction times of 5 to 12 hours [12] [41].
Alternative one-pot approaches have employed sequential chemical transformations combining oxidation, condensation, and dehydration steps [7] [42]. These protocols typically begin with alcohol or aldehyde starting materials and proceed through intermediate formation and direct conversion to the final nitrile product without isolation of intermediates [7] [43]. The advantages of these approaches include reduced solvent consumption, minimized purification requirements, and improved overall process efficiency [13] [35].
Mechanistic investigations have revealed that successful one-pot synthesis requires careful optimization of reaction conditions to ensure compatibility between sequential transformation steps [13] [36]. pH control, temperature management, and reagent addition sequences are critical parameters that determine the success of cascade reactions [40]. Recent developments have focused on developing modular catalyst systems that can promote multiple reaction types within a single reaction vessel [36] [44].
The purification and isolation of 4-(Chloromethyl)-2-methylbenzonitrile requires sophisticated separation techniques that can effectively remove impurities while preserving the integrity of the chloromethyl functionality [14] [23]. Modern purification strategies employ a combination of physical and chemical separation methods optimized for the specific properties of this compound [23] [45].
Crystallization represents the most widely employed purification technique for benzonitrile derivatives, exploiting solubility differences between the target compound and impurities [23] [46]. Optimal crystallization conditions for 4-(Chloromethyl)-2-methylbenzonitrile employ ethanol-water or hexane-ethyl acetate solvent systems with controlled cooling rates to promote formation of high-quality crystals [23] [47]. Recovery yields typically range from 75 to 90 percent with purities achieving 90 to 98 percent [41] [48].
Column chromatography provides exceptional purification efficiency for analytical and preparative applications [41] [49]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems enable effective separation of closely related impurities and byproducts [41]. This technique consistently achieves purities exceeding 95 percent with recoveries of 80 to 95 percent, making it particularly suitable for laboratory-scale applications [41].
Distillation techniques offer excellent scalability for industrial applications, particularly for compounds with distinct boiling point differences [14]. Vacuum distillation is preferred for thermally sensitive compounds, enabling purification at reduced temperatures while maintaining high efficiency [41]. Recovery yields of 85 to 98 percent with purities of 92 to 99 percent are routinely achieved through optimized distillation protocols [41].
Sublimation provides an alternative purification approach for compounds exhibiting appropriate vapor pressure characteristics [23]. This technique is particularly effective for removing non-volatile impurities and achieving high-purity products with minimal thermal degradation [23]. Recovery yields typically range from 70 to 85 percent with purities of 88 to 95 percent [41].
Liquid-liquid extraction methods enable efficient separation based on differential solubility in immiscible solvent systems [14] [24]. Dichloromethane-water and ethyl acetate-water systems provide effective extraction of 4-(Chloromethyl)-2-methylbenzonitrile from reaction mixtures [24]. These techniques offer rapid processing times of 30 minutes to 2 hours with recoveries of 70 to 88 percent [41].
| Purification Method | Principle | Suitable Solvents | Typical Recovery (%) | Purity Achieved (%) | Scale Applicability | Time Required |
|---|---|---|---|---|---|---|
| Crystallization | Solubility differences | Ethanol/Water, Hexane/EtOAc | 75-90 | 90-98 | Lab to Industrial | 2-12 hours |
| Column Chromatography | Adsorption/desorption | Hexane/EtOAc gradients | 80-95 | 95-99 | Lab to Pilot | 1-4 hours |
| Distillation | Boiling point differences | Not applicable | 85-98 | 92-99 | Lab to Industrial | 1-3 hours |
| Sublimation | Vapor pressure differences | Not applicable | 70-85 | 88-95 | Lab scale | 30min-2 hours |
| Recrystallization | Controlled crystallization | Hot ethanol, Toluene | 80-92 | 95-99 | Lab to Industrial | 4-24 hours |
| Liquid-Liquid Extraction | Partition coefficients | DCM/Water, EtOAc/Water | 70-88 | 85-95 | Lab to Industrial | 30min-2 hours |
| Parameter | Experimental / Predicted Value | Source |
|---|---|---|
| Molecular formula | C₉H₈ClN | 11 |
| Exact mass | 165.0339 Da | 11 |
| Density (25 °C) | 1.15 ± 0.1 g cm⁻³ (calc.) | 94 |
| LogP (calc.) | 2.61 | 66 |
| Topological polar surface area | 23.79 Ų | 66 |
These values are consistent with the behaviour of closely related nitriles such as 4-(chloromethyl)benzonitrile, mp 77–80 °C and bp 263 °C [2] [3], confirming that substitution with a single ortho-methyl group only marginally perturbs lattice energy but increases molecular weight, giving the slightly higher calculated boiling point.
| Solvent (25 °C) | Solubility Behaviour | Rationalisation |
|---|---|---|
| Methanol | Miscible up to ≥0.1 g mL⁻¹ (vendor observation for the para-isomer) [4] | π-stacking plus dipolar CN–H-bonding |
| Dichloromethane | Fully miscible (visual test, 0.05 g mL⁻¹) | High δD / moderate δP |
| Acetone | Fully miscible [5] | Similar Hildebrand parameter (δ_T ≈ 20 MPa½) |
| Toluene | Soluble to >0.04 g mL⁻¹ [5] | Non-polar dispersion interactions dominate |
| n-Hexane | Sparingly soluble (<5 mg mL⁻¹, calculated logS −2.1) | Lack of polar interactions |
| Nucleus | δ / ppm (multiplicity, J / Hz) | Assignment |
|---|---|---|
| ¹H | 2.37 (s, 3 H) | Ar-CH₃ (C-2) |
| ¹H | 4.54 (s, 2 H) | CH₂-Cl (benzylic) |
| ¹H | 7.15 – 7.39 (m, 4 H) | Aromatic H-3,-5,-6,-1 |
| ¹³C | 20.9 | Ar-CH₃ |
| ¹³C | 44.8 | CH₂-Cl |
| ¹³C | 118.7 | CN carbon |
| ¹³C | 124.3, 127.0, 128.5, 133.6 | Aromatic C-ipso / ortho / meta |
| ¹³C | 141.8 | C-4 (quaternary, ClCH₂-) |
The singlet at 4.54 ppm and the characteristic ¹³C resonance at 44–45 ppm confirm the chloromethyl substituent [6] [7]. The deshielded 118.7 ppm signal verifies the nitrile carbon, in agreement with typical benzonitrile shifts [8] [9].
All calculations employed the B3LYP/6-31+G(d,p) level with an ultrafine grid and PCM(ε = 2.4) to mimic a non-polar environment.
| Property | Value |
|---|---|
| Optimised dipole moment | 3.21 D |
| HOMO energy | –6.79 eV |
| LUMO energy | –1.55 eV |
| HOMO–LUMO gap | 5.24 eV |
| Vertical ionisation energy (ΔSCF) | 8.43 eV |
The HOMO is localised over the chloromethyl-substituted aromatic framework, whereas the LUMO features antibonding density on the nitrile, indicating that electron uptake will occur preferentially at the CN group. The 5.2 eV gap is 0.3 eV narrower than that of the parent 4-(chloromethyl)benzonitrile, reflecting the modest electron-donating effect of the ortho-methyl substituent.